molecular formula C12H18N2 B12928075 (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Cat. No.: B12928075
M. Wt: 190.28 g/mol
InChI Key: YIAGGQNVPUPXCV-UHFFFAOYSA-N
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Description

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an ethyl group attached to the tetrahydroisoquinoline core, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may also exert its effects through antioxidant and anti-inflammatory pathways, contributing to its potential neuroprotective properties .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the ethyl and methanamine groups.

    N-Methyl-2-(1,2,4-oxadiazol-3-yl)ethanamine: A related compound with different substituents.

Uniqueness

(2-Ethyl-1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(2-ethyl-3,4-dihydro-1H-isoquinolin-3-yl)methanamine

InChI

InChI=1S/C12H18N2/c1-2-14-9-11-6-4-3-5-10(11)7-12(14)8-13/h3-6,12H,2,7-9,13H2,1H3

InChI Key

YIAGGQNVPUPXCV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=CC=CC=C2CC1CN

Origin of Product

United States

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